Cas no 861135-97-9 ((3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol)

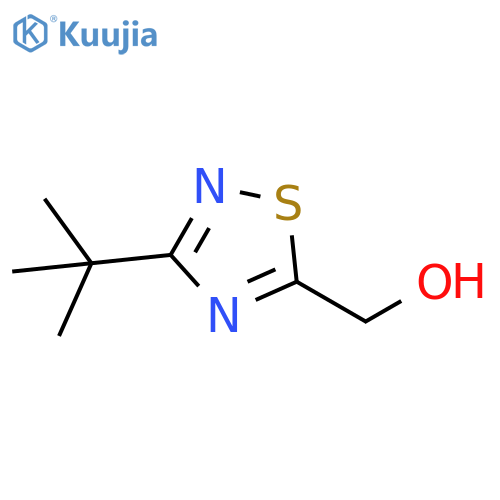

861135-97-9 structure

商品名:(3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol

(3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol 化学的及び物理的性質

名前と識別子

-

- (3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol

- 1,2,4-Thiadiazole-5-methanol, 3-(1,1-dimethylethyl)-

- (3-t-butyl-1,2,4-thiadiazol-5-yl)methanol

- 3-t-butyl-5-hydroxymethyl-1,2,4-thiadiazole

- SCHEMBL3759543

- Z1898576113

- DQYYEPIYPUVVGD-UHFFFAOYSA-N

- EN300-6805036

- 861135-97-9

-

- インチ: 1S/C7H12N2OS/c1-7(2,3)6-8-5(4-10)11-9-6/h10H,4H2,1-3H3

- InChIKey: DQYYEPIYPUVVGD-UHFFFAOYSA-N

- ほほえんだ: S1C(CO)=NC(C(C)(C)C)=N1

計算された属性

- せいみつぶんしりょう: 172.06703418g/mol

- どういたいしつりょう: 172.06703418g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 135

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 74.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

- 密度みつど: 1.180±0.06 g/cm3(Predicted)

- ふってん: 287.7±42.0 °C(Predicted)

- 酸性度係数(pKa): 12.61±0.10(Predicted)

(3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6805036-5.0g |

(3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol |

861135-97-9 | 95.0% | 5.0g |

$3147.0 | 2025-03-12 | |

| Enamine | EN300-6805036-0.25g |

(3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol |

861135-97-9 | 95.0% | 0.25g |

$538.0 | 2025-03-12 | |

| Aaron | AR0284WZ-2.5g |

(3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol |

861135-97-9 | 95% | 2.5g |

$2950.00 | 2025-02-15 | |

| Aaron | AR0284WZ-250mg |

(3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol |

861135-97-9 | 95% | 250mg |

$765.00 | 2025-02-15 | |

| 1PlusChem | 1P0284ON-500mg |

(3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol |

861135-97-9 | 95% | 500mg |

$1109.00 | 2024-04-21 | |

| Aaron | AR0284WZ-500mg |

(3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol |

861135-97-9 | 95% | 500mg |

$1190.00 | 2025-02-15 | |

| 1PlusChem | 1P0284ON-1g |

(3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol |

861135-97-9 | 95% | 1g |

$1405.00 | 2024-04-21 | |

| Enamine | EN300-6805036-2.5g |

(3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol |

861135-97-9 | 95.0% | 2.5g |

$2127.0 | 2025-03-12 | |

| 1PlusChem | 1P0284ON-100mg |

(3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol |

861135-97-9 | 95% | 100mg |

$527.00 | 2024-04-21 | |

| 1PlusChem | 1P0284ON-2.5g |

(3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol |

861135-97-9 | 95% | 2.5g |

$2691.00 | 2024-04-21 |

(3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol 関連文献

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090

-

Ping Tong Food Funct., 2020,11, 628-639

861135-97-9 ((3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol) 関連製品

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量